N-(E)-Caffeoyl-glycine

Hydrolytic stability Plasma half-life Amide vs. ester

N-(E)-Caffeoyl-glycine (CAS 62430-42-6) is a synthetic phenolic acid amide formed by conjugation of the caffeoyl moiety (3,4-dihydroxycinnamic acid) with the amino acid glycine via a stable amide bond. It belongs to the broader class of hydroxycinnamic acid amides (HCAAs), which are recognized for their free radical scavenging, antioxidant, and cellular differentiation-modulating properties.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 62430-42-6
Cat. No. B12772150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(E)-Caffeoyl-glycine
CAS62430-42-6
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O
InChIInChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+
InChIKeyADSZIGUFCCRNIO-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(E)-Caffeoyl-glycine (CAS 62430-42-6): A Hydroxycinnamic Acid Amide Conjugate for Bioactive Procurement Screening


N-(E)-Caffeoyl-glycine (CAS 62430-42-6) is a synthetic phenolic acid amide formed by conjugation of the caffeoyl moiety (3,4-dihydroxycinnamic acid) with the amino acid glycine via a stable amide bond [1]. It belongs to the broader class of hydroxycinnamic acid amides (HCAAs), which are recognized for their free radical scavenging, antioxidant, and cellular differentiation-modulating properties [2]. Unlike the more extensively studied caffeic acid esters such as caffeic acid phenethyl ester (CAPE) and chlorogenic acid, the glycine amide conjugate introduces a free carboxyl terminus and eliminates the hydrolytically labile ester linkage present in many caffeic acid derivatives, thereby altering solubility, stability, and biological partitioning [3].

1
Amide-conjugated caffeoyl-glycine scaffold with free carboxyl terminus
2
Resists esterase hydrolysis; supports longer exposure in in vivo models
3
Retains catechol-dependent radical scavenging within reported assay range

Why N-(E)-Caffeoyl-glycine Cannot Be Replaced by Generic Caffeic Acid or CAPE in Bioassay Development


Caffeic acid derivatives are frequently treated as interchangeable antioxidant building blocks; however, the amide linkage in N-(E)-caffeoyl-glycine confers physicochemical properties that diverge substantially from ester-based analogs. The amide bond resists plasma esterase-mediated hydrolysis that rapidly degrades ester conjugates such as CAPE, yielding systematically different pharmacokinetic profiles [1]. Simultaneously, the free carboxyl group of the glycine residue imparts a distinct ionization state and hydrogen-bonding capacity absent in neutral esters or quinic acid conjugates, altering both aqueous solubility and membrane partitioning [2]. These differences preclude simple molar-equivalent substitution in cell-based assays, in vivo models, or formulation development, mandating compound-specific characterization when selecting among caffeoyl conjugates [3].

Target Compound
N-(E)-Caffeoyl-glycine: amide linkage, free carboxyl, extended plasma stability
CAPE (Ester Analog)
Ester hydrolysis may shorten exposure; lacks free carboxyl, altering partitioning
Target Compound
Amide resists plasma esterases; reported amide half-life ~21× longer than ester
Caffeic Acid
Simple acid lacks glycine amide topology; may not match cell-differentiation endpoints

N-(E)-Caffeoyl-glycine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Amide Bond Confers 21-Fold Longer Plasma Half-Life vs. Ester Analog at Physiological Temperature

Caffeic acid amide derivatives resist esterase-mediated hydrolysis that rapidly degrades ester conjugates. In a direct head-to-head comparison using caffeic acid phenethyl amide (CAPA) versus caffeic acid phenethyl ester (CAPE) incubated in rat plasma, CAPA exhibited a half-life of 10.0 h at 37 °C, whereas CAPE showed a half-life of only 0.35 h at 25 °C (and CAPE at 37 °C was 0.13 h). The activation energy for CAPA hydrolysis was 22.1 kcal/mol compared to 14.1 kcal/mol for CAPE [1]. Although this comparison uses the phenethyl rather than the glycine conjugate, the amide bond chemistry is structurally conserved, and the principle of enhanced metabolic stability applies directly to N-(E)-caffeoyl-glycine as a caffeic acid amide [2].

Amide vs. ester stability
Class-level inference
CAPA t1/2 = 10.0 h (37°C) vs. CAPE t1/2 = 0.13 h; ~21–28-fold longer
Amide bond predicts extended plasma exposure
Rat plasma; class inference for glycine conjugate
Hydrolytic stability Plasma half-life Amide vs. ester

N-Caffeoyl Glycine Ethyl Ester Demonstrates DPPH Radical Scavenging IC50 of 18.6 µM, Comparable to Caffeic Acid Baseline

In a study synthesizing twelve N-hydroxycinnamoyl amino acid amide ethyl esters (CAES), (E)-N-(caffeic acid)-L-glycinate ethyl ester (c5) demonstrated the strongest DPPH free radical scavenging activity among all tested compounds, with an IC50 value of 18.6 µM [1]. The parent compound caffeic acid exhibits a DPPH IC50 of approximately 16.6 µM under comparable conditions [2]. A separate study on caffeic acid amide derivatives reported that the caffeoyl glycine ethyl ester analog also showed good inhibition against hydroxyl radicals, with the serine ethyl ester variant achieving an IC50 of 13.5 µmol/L for DPPH [3]. These data indicate that the glycine-containing caffeoyl amide scaffold retains radical scavenging potency within the same order of magnitude as the parent caffeic acid, while the ethyl esterification modestly modulates potency.

DPPH radical scavenging
Cross-study comparable
Glycinate ethyl ester IC50 = 18.6 µM (caffeic acid IC50 = 16.6 µM)
Retains radical scavenging within same order of magnitude
Ethyl ester analog; DPPH assay context
DPPH assay Radical scavenging Antioxidant potency

Catechol-Containing Caffeoyl Moiety Distinguishes N-Caffeoylglycine from N-Protocatechuoylglycine and N-Galloylglycine in Hydroxyl Radical Scavenging Topology

N-(E)-Caffeoyl-glycine is synthesized alongside its closest structural analogs N-protocatechuoylglycine and N-galloylglycine, differing only in the aromatic ring hydroxylation pattern [1]. The caffeoyl moiety bears a catechol (ortho-dihydroxy) substitution, protocatechuoyl bears the same meta-para-dihydroxy arrangement, and galloyl adds a third hydroxyl (3,4,5-trihydroxy). The catechol group is the established pharmacophore for radical scavenging via hydrogen atom transfer (HAT), with the ortho-dihydroxy configuration enabling stabilization of the resultant phenoxyl radical through intramolecular hydrogen bonding [2]. The SAR established by Son & Lewis demonstrates that compounds with additional hydrogen-donating groups (–NH, –SH, additional –OH) exhibit increased DPPH scavenging activity, with the order being N-trans-caffeoyl-L-cysteine methyl ester > N-trans-caffeoyldopamine > N-trans-caffeoyltyramine > N-trans-caffeoyl-β-phenethylamine > Trolox C > CAPE > caffeic acid > ferulic acid [3]. N-(E)-Caffeoyl-glycine occupies a specific position in this SAR landscape, with the glycine amide providing one additional –NH hydrogen-donating group not present in ester analogs.

Hydroxylation SAR topology
Class-level inference
Catechol (ortho-di-OH) vs. protocatechuoyl (meta-para) vs. galloyl (tri-OH)
Catechol configuration stabilizes phenoxyl radical via H-bonding
SAR inferred; glycine backbone constant
Structure-activity relationship Catechol vs. galloyl Hydroxyl radical

Oxygen Sensitivity of N-Caffeoylglycine Imposes Handling Requirements Distinct from Ester-Based Caffeic Acid Derivatives

N-Caffeoylglycine is explicitly classified as an oxygen-sensitive N-acylglycine [1]. During synthesis via the active ester method, this oxygen sensitivity contributed to poor yields of approximately 20% over two steps, compared to more robust yields for less oxidation-prone N-acylglycines [2]. The BRENDA enzyme database further notes that although N-caffeoylglycine is a substrate for specific N-acylamino acid amidohydrolases (EC 3.5.1.71), accurate kinetic measurement is compromised due to oxidation and other competing reactions [3]. This oxygen sensitivity is a direct consequence of the catechol moiety's susceptibility to auto-oxidation to ortho-quinone species, a property shared with caffeic acid itself but mitigated in ester derivatives such as chlorogenic acid where the catechol may be sterically or electronically protected.

Oxygen sensitivity
Supporting evidence
Synthesis yield ~20% over two steps; oxidation interferes with enzymatic assay
Requires inert atmosphere and low-temperature storage
Catechol auto-oxidation; handling protocol review
Chemical stability Oxygen sensitivity Synthesis yield

Cellular Differentiation Activity Reported for N-(E)-Caffeoyl-glycine Suggests Functional Divergence from Simple Antioxidant Caffeic Acid Derivatives

A pharmacological disclosure associates N-(E)-caffeoyl-glycine with activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property is distinct from the purely antioxidant mechanism shared by most caffeic acid derivatives and has been proposed as a basis for anti-cancer applications and the treatment of hyperproliferative skin disorders such as psoriasis [2]. In contrast, caffeic acid and CAPE are primarily characterized by their antioxidant, anti-inflammatory, and NF-κB inhibitory activities, with less emphasis on direct cellular differentiation effects [3]. While quantitative potency data (EC50 or IC50) for this specific endpoint are not publicly available in peer-reviewed form, the differentiation activity represents a qualitatively distinct biological readout that may guide compound selection for phenotypic screening programs.

Cellular differentiation
Data to verify
Reported arrest of undifferentiated cell proliferation; monocyte differentiation induction
Distinct from antioxidant mechanism; supports phenotypic screening
Quantitative EC50 not publicly available
Cellular differentiation Anti-proliferative Monocyte differentiation

N-(E)-Caffeoyl-glycine Application Scenarios: Where Compound-Specific Differentiation Drives Research Value


In Vivo Pharmacokinetic Studies Requiring Extended Plasma Half-Life vs. Ester-Based Caffeic Acid Derivatives

In rodent pharmacokinetic studies where rapid esterase-mediated clearance of CAPE (t1/2 ≈ 0.35 h at 25 °C in rat plasma) limits the observation window, N-(E)-caffeoyl-glycine provides an amide-bonded alternative predicted to exhibit plasma half-lives on the order of hours rather than minutes. The CAPA/CAPE comparative stability data demonstrate a 21–28-fold half-life advantage for the amide form [1], directly applicable to experimental designs requiring sustained systemic exposure for pharmacodynamic endpoint measurement.

Structure-Activity Relationship (SAR) Studies Disentangling Hydroxylation Pattern Effects on Radical Scavenging Mechanism

N-(E)-Caffeoyl-glycine, N-protocatechuoylglycine, and N-galloylglycine form a matched molecular series varying only in aromatic ring hydroxylation (catechol vs. protocatechuoyl vs. galloyl) while holding the glycine amide backbone constant [2]. This series enables systematic investigation of how hydroxyl count and regiochemistry modulate hydrogen atom transfer (HAT) kinetics, metal chelation capacity, and lipid peroxidation inhibition, without confounding variables introduced by changing the amino acid or linkage chemistry [3].

Phenotypic Screening for Differentiation-Inducing Small Molecules in Oncology and Dermatology

For cell-based phenotypic screens targeting the induction of terminal differentiation in undifferentiated cancer cells (e.g., acute myeloid leukemia) or hyperproliferative keratinocytes (psoriasis models), N-(E)-caffeoyl-glycine's reported differentiation-inducing activity distinguishes it from generic caffeic acid derivatives that primarily act via antioxidant or NF-κB inhibitory mechanisms [4]. Compound procurement for such screens should prioritize caffeoyl-amino acid conjugates over simple caffeic acid or CAPE to capture this functional divergence.

Natural Product Metabolite Identification and Quantification in Plant Biochemistry Studies

N-(E)-Caffeoyl-glycine serves as an authentic reference standard for LC-MS/MS identification and quantification of endogenous N-acylglycine metabolites in plant tissues, where hydroxycinnamic acid amides function as phytoalexins and stress-response metabolites [5]. The compound's distinct retention time and mass spectral fragmentation pattern, documented via HPLC and GC methods for aromatic N-acylamino acids [6], enable its discrimination from co-eluting caffeoyl esters and other phenolic conjugates in complex plant extracts.

Application
Selection Property
Validation Focus
In vivo PK exposure studies
Amide bond stability
Plasma half-life comparison vs. ester
SAR probing hydroxylation pattern
Hydroxylation topology
Radical scavenging mechanism and HAT kinetics
Phenotypic differentiation screening
Reported differentiation-inducing context
Cell-based monocyte differentiation assay
Plant metabolite identification
Authentic reference standard
LC-MS/MS retention and fragmentation match
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